2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone ring system substituted with a methyl group and an acetamide moiety, which is further linked to a thiazole ring substituted with a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is to start with 6-methyluracil, which undergoes halogenation and subsequent reactions to introduce the thiazole and acetamide groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyrimidinone ring can be reduced to form pyrimidinols.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of thiazole sulfoxides or sulfones.
Reduction: : Formation of pyrimidinols.
Substitution: : Formation of various amides or esters.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the pyrimidinone and thiazole rings. Similar compounds might include other pyrimidinone derivatives or thiazole-containing molecules, but the presence of the acetamide group and the specific substitutions make this compound distinct.
List of Similar Compounds
6-methyluracil derivatives
Thiazole derivatives
Acetamide derivatives
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9-3-5-11(6-4-9)13-8-25-17(19-13)20-14(22)7-12-10(2)18-16(24)21-15(12)23/h3-6,8H,7H2,1-2H3,(H,19,20,22)(H2,18,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWUNQQHFQEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=C(NC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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